molecular formula C10H9N3O B8458427 5-Aminoquinoline-2-carboxylic acid amide

5-Aminoquinoline-2-carboxylic acid amide

Cat. No. B8458427
M. Wt: 187.20 g/mol
InChI Key: GJDINLXWCRGXHR-UHFFFAOYSA-N
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Patent
US07329753B2

Procedure details

840 mg (4.16 mmol) of 5-aminoquinoline-2-carboxylic acid methyl ester is dissolved in 70 ml of a 7N methanolic ammonia solution. It is stirred for 3.5 hours at 40° C., then for 20 hours at room temperature. After the solvent is removed in a vacuum, the purification is carried out on silica gel with hexane-ethyl acetate (0-100%) as well as with ethyl acetate-methanol (0-10%). 690 mg (88% of theory) of the product is obtained.
Quantity
840 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][C:11]=2[NH2:15])[N:6]=1)=O.[NH3:16]>>[NH2:15][C:11]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:12]=1[CH:13]=[CH:14][C:5]([C:3]([NH2:16])=[O:2])=[N:6]2

Inputs

Step One
Name
Quantity
840 mg
Type
reactant
Smiles
COC(=O)C1=NC2=CC=CC(=C2C=C1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
It is stirred for 3.5 hours at 40° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for 20 hours at room temperature
Duration
20 h
CUSTOM
Type
CUSTOM
Details
After the solvent is removed in a vacuum
CUSTOM
Type
CUSTOM
Details
the purification
CUSTOM
Type
CUSTOM
Details
690 mg (88% of theory) of the product is obtained

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
Smiles
NC1=C2C=CC(=NC2=CC=C1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.